3-Hydroxy-4-(1-naphthyloxy)butyronitrile
Description
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Properties
IUPAC Name |
3-hydroxy-4-naphthalen-1-yloxybutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-9-8-12(16)10-17-14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12,16H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZJWZSLVVSBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CC#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943027 | |
| Record name | 3-Hydroxy-4-[(naphthalen-1-yl)oxy]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20804-76-6 | |
| Record name | 3-Hydroxy-4-(1-naphthalenyloxy)butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20804-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-(1-naphthyloxy)butyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020804766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-[(naphthalen-1-yl)oxy]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-(1-naphthyloxy)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Derivatization of 3 Hydroxy 4 1 Naphthyloxy Butyronitrile
NMR Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the naphthyl group, the methylene (B1212753) protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself.
¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the naphthyl ring, the carbon of the nitrile group (typically in the range of 115-125 ppm), and the carbons of the butyronitrile (B89842) chain.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3200-3600 (broad) |
| C≡N (nitrile) | ~2220-2260 |
| C-O (ether) | ~1000-1300 |
| Aromatic C-H | ~3000-3100 |
| Aromatic C=C | ~1400-1600 |
Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern would likely show the loss of small molecules such as water, HCN, or cleavage of the ether linkage.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Hydroxy-4-(1-naphthyloxy)butyronitrile. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The seven aromatic protons of the 1-naphthyloxy group would typically appear in the downfield region (approximately 7.0-8.5 ppm). The specific splitting patterns and coupling constants would be crucial for determining the substitution pattern. The protons on the butyronitrile (B89842) chain would appear in the more upfield region. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely be a multiplet, while the adjacent methylene (B1212753) protons (CH₂) would exhibit complex splitting due to their diastereotopic nature. The signal for the hydroxyl proton itself is often broad and its chemical shift can vary depending on the solvent and concentration. In some cases, the proximity of the naphthyl ring can cause unusual shielding effects on nearby protons, leading to anomalous chemical shifts. rsc.org
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The naphthyloxy group would display ten signals in the aromatic region (~105-155 ppm). The carbon attached to the nitrile group (C≡N) is expected around 118-125 ppm. researchgate.net The carbons of the butyronitrile backbone, including the one bearing the hydroxyl group, would resonate in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on structurally similar compounds. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthyl-H | 7.0 - 8.5 | 105 - 155 |
| O-CH₂ | ~4.2 | ~70 |
| CH-OH | ~4.5 | ~65 |
| CH₂-CN | ~2.8 | ~25 |
| C≡N | N/A | ~120 |
| C-O (Naphthyl) | N/A | ~154 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₄H₁₃NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic fingerprint. The fragmentation pattern can be predicted based on the structure. Key fragmentation pathways would likely involve:
Cleavage of the ether bond: This would lead to the formation of a stable naphthyloxy cation or a 1-naphthol (B170400) radical cation (m/z 144), which is a common fragment for naphthyloxy derivatives. nist.govresearchgate.net
Loss of water (H₂O): The hydroxyl group can be easily lost as a neutral water molecule from the molecular ion.
Cleavage of the side chain: Fragmentation can occur at various points along the butyronitrile side chain, for instance, cleavage adjacent to the hydroxyl group or the nitrile group.
The analysis of these fragments allows for the piecemeal reconstruction of the molecule, thus confirming its identity. This technique is frequently used in the identification of related metabolites of compounds like propranolol, which share the naphthyloxy moiety. nih.govnih.gov
Table 2: Predicted Key Mass Fragments for this compound Note: m/z = mass-to-charge ratio.
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₁₄H₁₃NO₂⁺ | 227 |
| [M-H₂O]⁺ | C₁₄H₁₁NO⁺ | 209 |
| [C₁₀H₇O]⁺ | Naphthyloxy Cation | 143 |
| [C₁₀H₈O]⁺ | 1-Naphthol Radical Cation | 144 |
| [C₄H₆NO]⁺ | Hydroxybutyronitrile side chain fragment | 84 |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis and purity assessment of this compound due to its polarity and expected low volatility. A reversed-phase HPLC method would likely be developed. nih.govub.edu
Stationary Phase: A C18 column is a common choice for separating moderately polar to nonpolar compounds. nih.gov
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be effective. The gradient would be optimized to ensure good resolution between the main compound and any potential impurities. ub.edu
Detection: The naphthyl group contains a strong chromophore, making UV detection at a wavelength around 220-290 nm highly effective. sielc.com Fluorescence detection could also be employed for enhanced sensitivity and selectivity, as naphthalene (B1677914) derivatives are often fluorescent. researchgate.netnih.gov
Gas Chromatography (GC) in its direct form is less suitable for this compound due to the presence of the polar hydroxyl group, which can cause peak tailing and potential thermal degradation in the hot injection port. nih.gov However, GC coupled with mass spectrometry (GC-MS) becomes a very powerful tool after chemical derivatization.
Table 3: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 280 nm |
| Column Temperature | 30 °C |
To overcome the limitations of direct GC analysis, chemical derivatization is employed. This process modifies the analyte to increase its volatility and thermal stability. nih.gov
Silylation is a common and highly effective derivatization strategy for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. wiley.com The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether by reacting it with a silylating agent.
Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or N-methyl-N-[tert-butyldimethyl-silyl]trifluoroacetimide (MTBSTFA). nih.govnih.gov These reagents are highly reactive and produce stable derivatives.
Procedure: A sample of the compound is typically dissolved in an appropriate solvent and heated with an excess of the silylating reagent prior to injection into the GC-MS system.
Advantages: The resulting silylated derivative is more volatile, more thermally stable, and exhibits improved chromatographic behavior (i.e., sharper, more symmetrical peaks). This allows for sensitive and reliable analysis by GC-MS, which is crucial for identifying metabolites in complex biological matrices. nih.govnih.gov
Other derivatization methods, such as acylation to form esters, can also be used to cap the hydroxyl group and improve analytical performance. nih.gov
Table 4: Common Derivatization Agents for GC Analysis
| Agent | Abbreviation | Target Functional Group | Resulting Derivative |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂ | Trimethylsilyl (TMS) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂ | Trimethylsilyl (TMS) |
| N-methyl-N-[tert-butyldimethyl-silyl]trifluoroacetimide | MTBSTFA | -OH, -COOH, -NH₂ | tert-Butyldimethylsilyl (TBDMS) |
Future Research Directions and Translational Perspectives
Development of Sustainable and Green Chemistry Routes for 3-Hydroxy-4-(1-naphthyloxy)butyronitrile Synthesis
The future synthesis of this compound will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. Research in this area is anticipated to focus on two main synthetic disconnections: the formation of the ether linkage and the introduction of the hydroxynitrile functionality.
One plausible and atom-economical route to this molecule involves the ring-opening of a suitable epoxide precursor, namely 2-((1-naphthyloxy)methyl)oxirane, with a cyanide source. Traditional methods often employ hazardous reagents like hydrogen cyanide or alkali metal cyanides in polar solvents. chemguide.co.uk Future green approaches would aim to mitigate these hazards. Research could explore the use of less toxic cyanide sources, such as trimethylsilyl (B98337) cyanide, often used with catalytic activation. researchgate.net Furthermore, development of solvent-free reaction conditions or the use of greener solvents like ionic liquids could significantly enhance the sustainability of the process. google.comtandfonline.com A key area of research will be the development of catalysts that are both highly efficient and recyclable to minimize waste.
Another critical reaction is the formation of the naphthyloxy ether bond, traditionally accomplished via the Williamson ether synthesis. wikipedia.org This reaction typically requires a strong base and can have limitations. researchgate.net Future research is expected to investigate greener alternatives. For instance, photoredox catalysis has emerged as a method to form ether linkages under milder conditions, potentially avoiding the need for strong bases and harsh temperatures. researchgate.net Biocatalysis presents another frontier. The use of enzymes, such as aldoxime dehydratases, could offer a completely cyanide-free pathway by converting a corresponding aldoxime to the nitrile under mild, aqueous conditions, representing a significant leap in sustainable production. mdpi.com
Table 1: Potential Green Synthesis Strategies and Research Goals
| Synthetic Strategy | Traditional Method | Potential Green Alternative | Research Goal |
|---|---|---|---|
| Nitrile Introduction | Ring-opening of epoxide with KCN/HCN | Enzymatic conversion; use of TMSCN with recyclable catalyst; solvent-free conditions. researchgate.nettandfonline.comsparkl.me | Eliminate highly toxic reagents, reduce solvent waste, improve reaction safety and efficiency. |
| Ether Bond Formation | Williamson ether synthesis (strong base, high temp) | Photoredox catalysis; enzyme-catalyzed etherification. researchgate.net | Utilize milder reaction conditions, reduce energy consumption, and improve substrate scope. |
Exploration of Novel Derivatization Pathways for Diverse Applications in Medicinal and Agrochemical Chemistry
The functional groups of this compound—the hydroxyl and nitrile groups—are highly versatile handles for chemical modification, opening up extensive possibilities for creating derivatives with novel applications.
In medicinal chemistry, the β-hydroxy nitrile moiety is a key synthetic intermediate. researchgate.netthieme-connect.de The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, leading to a wide array of potential drug candidates. The hydroxyl group can be esterified or etherified to modify the compound's pharmacokinetic properties. Given that structurally related compounds, such as substituted benzonitriles and coumarins, have shown utility as inhibitors of inflammatory pathways (e.g., IL-8) or as anticoagulants, future derivatization of this compound could target similar biological pathways. google.comnih.gov
In agrochemical chemistry, the naphthyl group is a known feature in certain bioactive compounds. For example, derivatives of naphthoquinones have been investigated for their fungicidal, antiviral, and insecticidal properties. nih.gov This suggests that the this compound scaffold could serve as a lead structure for new pesticides. Research would involve synthesizing a library of derivatives by modifying the hydroxyl and nitrile groups and testing their activity against various plant pathogens and pests. The goal would be to develop eco-friendly agrochemicals with high efficacy and low toxicity to non-target organisms.
Table 2: Potential Derivatization Strategies and Target Applications
| Functional Group | Derivatization Reaction | Potential Derivative Class | Target Application Area |
|---|---|---|---|
| Nitrile (-CN) | Hydrolysis | Carboxylic Acids, Amides | Medicinal Chemistry (e.g., anti-inflammatory) |
| Reduction | Primary Amines | Medicinal Chemistry, Agrochemicals | |
| Hydroxyl (-OH) | Esterification / Etherification | Esters, Ethers | Medicinal Chemistry (prodrugs), Agrochemicals |
| Aromatic (Naphthyl) | Ring Substitution | Substituted Naphthyl Derivatives | Agrochemicals (e.g., fungicides) nih.gov |
Advanced Computational Chemistry Studies on Reaction Mechanisms and Molecular Interactions
Computational chemistry is poised to play a crucial role in accelerating the research and development of this compound and its derivatives. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into reaction mechanisms and molecular properties, guiding experimental work.
A key area for computational investigation is the mechanism of synthesis. For the epoxide ring-opening reaction, DFT studies can elucidate the transition states and reaction pathways. nih.gov This would allow researchers to understand the factors controlling regioselectivity—i.e., whether the cyanide nucleophile attacks the C2 or C3 position of the epoxide precursor—and to design catalysts that favor the desired isomer. nih.gov Similarly, computational modeling of the Williamson ether synthesis or its photoredox alternatives can help optimize reaction conditions and predict substrate compatibility. researchgate.net
Furthermore, computational docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets, such as enzymes or receptors. This is particularly valuable in the early stages of drug and pesticide discovery. By building a computational model of a target protein, libraries of virtual derivatives can be screened for their binding affinity and mode of interaction. This in silico screening can prioritize the most promising candidates for synthesis and biological testing, saving significant time and resources.
Table 3: Focus Areas for Computational Chemistry Research
| Research Area | Computational Method | Objective |
|---|---|---|
| Reaction Mechanism | Density Functional Theory (DFT) | Elucidate transition states and regioselectivity of the epoxide ring-opening with cyanide. nih.gov |
| Catalyst Design | DFT, Molecular Mechanics | Design and optimize catalysts for sustainable synthesis routes. |
| Bioactivity Prediction | Molecular Docking, Molecular Dynamics | Predict binding affinity and interactions of derivatives with target proteins in medicinal and agrochemical applications. |
Q & A
Q. What are the primary synthetic routes for 3-Hydroxy-4-(1-naphthyloxy)butyronitrile?
The compound is synthesized via multi-step pathways, including nucleophilic substitution and reduction. A notable route involves reacting ortho-nitrotoluene with acrylonitrile to form 4-(2-nitrophenyl)butyronitrile, followed by reduction to an aminophenyl intermediate and cyclization to yield the final product. This method is critical in synthesizing intermediates for pharmaceuticals like Nadoxolol acid .
Q. How is the structural identity of this compound confirmed experimentally?
Spectroscopic techniques such as IR (characteristic nitrile peak at ~2240 cm⁻¹), NMR (to resolve naphthyl and hydroxyl substituents), and mass spectrometry (for molecular weight confirmation) are standard. Advanced hyphenated methods like LC-MS enhance accuracy in complex matrices .
Q. What safety protocols are essential when handling this compound?
Due to nitrile toxicity and flammability, use PPE (gloves, goggles), work in fume hoods, and adhere to GHS Category 3 (flammable liquids) and 6.1 (toxic substances). Storage requires inert, sealed containers away from ignition sources .
Advanced Research Questions
Q. How do computational methods resolve conformational stability in nitriles like this compound?
DFT (e.g., CCSD/6-311G+(d,p)) and ab initio calculations analyze gauche/trans conformers. For butyronitrile derivatives, gauche conformers often dominate (70% in gas phase) due to lower enthalpy (ΔH = 0.27 kcal/mol), influencing reactivity and solid-phase behavior .
Q. What structural modifications enhance the bioactivity of this compound’s derivatives?
Comparative studies show that electron-withdrawing groups (e.g., trifluoromethyl) on the naphthyl ring improve pharmacokinetics, while dimethylamino substituents enhance enzyme inhibition. Modifications impact solubility and binding affinity in therapeutic applications .
Q. How do solvent effects influence its reactivity in synthetic pathways?
Polar aprotic solvents (e.g., butyronitrile) stabilize transition states in nucleophilic substitutions, accelerating reactions. Solvent polarity also affects intermediate stability; for example, high-polarity solvents reduce side reactions during cyclization .
Q. What analytical challenges arise in characterizing impurities or degradation products?
Overlapping NMR signals and low solubility complicate impurity profiling. Solutions include deuterated solvents for signal resolution, HPLC-MS for trace analysis, and X-ray crystallography for absolute configuration determination .
Q. How are contradictions in conformational stability data addressed?
Discrepancies between experimental (e.g., IR/Raman) and computational results require cross-validation. For example, microwave studies may suggest trans dominance, but population analysis at varying temperatures (e.g., low T favors gauche) reconciles phase-dependent behavior .
Methodological Insights Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
